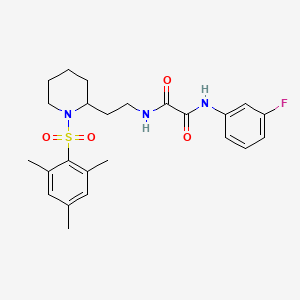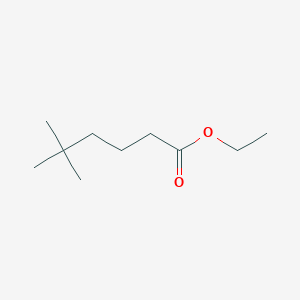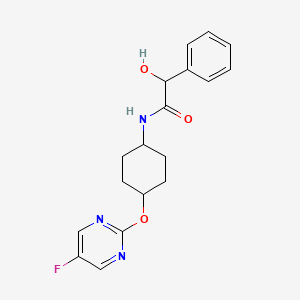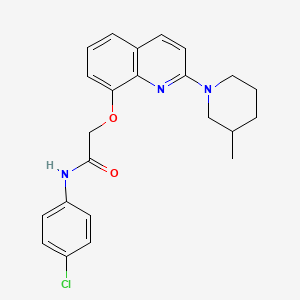
N1-(3-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, commonly known as FPEO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPEO is a small molecule that belongs to the class of oxalamide compounds.
Scientific Research Applications
Synthesis and Structure
The compound is synthesized from 4-chlorobenzoic acid through a six-step process. Esterification with methanol, hydrazination, salt formation, and cyclization lead to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5). Further conversion into sulfonyl chloride and nucleophilic attack of amines yields the title sulfonamides 7a-7j . The structure of this compound is characterized by a 1,3,4-thiadiazole moiety and a sulfonyl group.
Antiviral Activity
Bioassay tests revealed that compounds 7b and 7i exhibit certain anti-tobacco mosaic virus (TMV) activity. This suggests potential antiviral applications .
Organofluorine Properties
Given the presence of a fluorine atom in the compound, it falls into the category of organofluorine compounds. These compounds contain at least one carbon-fluorine bond and have diverse applications .
Potential Agricultural Applications
While the specific herbicidal properties of this compound are not mentioned, it’s worth noting that sulfonamide derivatives have been explored for their herbicidal potential in agriculture . Further research could investigate its efficacy as a herbicide.
Other Biological Activities
Although not directly related to this compound, certain 1,3,4-thiadiazoles have displayed anticonvulsant, antifungal, and antibacterial properties . Exploring these aspects could reveal additional applications.
properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4S/c1-16-13-17(2)22(18(3)14-16)33(31,32)28-12-5-4-9-21(28)10-11-26-23(29)24(30)27-20-8-6-7-19(25)15-20/h6-8,13-15,21H,4-5,9-12H2,1-3H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSYWTICKBSGEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2361231.png)
![1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2361232.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B2361233.png)



![4-tert-butyl-N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2361241.png)


![5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2361246.png)

![[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2361250.png)
![N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2361251.png)
